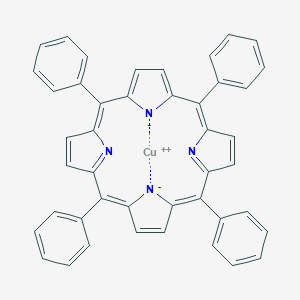

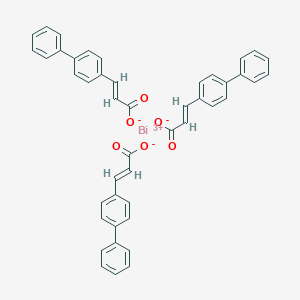

![molecular formula C15H18O4 B082831 Diethyl 2-[(4-methylphenyl)methylene]malonate CAS No. 14111-33-2](/img/structure/B82831.png)

Diethyl 2-[(4-methylphenyl)methylene]malonate

Overview

Description

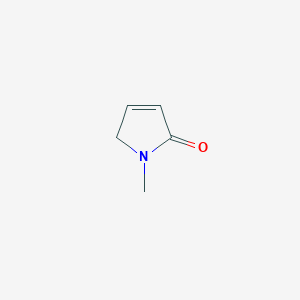

Diethyl 2-[(4-methylphenyl)methylene]malonate is an organic compound with the molecular formula C15H18O4 and a molecular weight of 262.30 g/mol . It is commonly used in proteomics research and other scientific studies . The compound is characterized by its diethyl ester groups and a methylene bridge connecting to a 4-methylphenyl group.

Preparation Methods

The synthesis of Diethyl 2-[(4-methylphenyl)methylene]malonate involves several steps:

Formation of Grignard Reagent: 2,6-diethyl-4-methyl halogenated benzene reacts with magnesium to form a Grignard reagent.

Addition of Ethylene Oxide: The Grignard reagent is then reacted with ethylene oxide to produce 2-(2,6-diethyl-4-methylphenyl)ethanol.

Oxidation: The alcohol is oxidized to form 2-(2,6-diethyl-4-methylphenyl)acetic acid.

Esterification: This acid reacts with methanol to yield 2-(2,6-diethyl-4-methylphenyl)methyl acetate.

Final Reaction: The acetate is treated with alkali and dimethyl formate to produce this compound.

Chemical Reactions Analysis

Diethyl 2-[(4-methylphenyl)methylene]malonate undergoes various chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester groups.

Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Scientific Research Applications

Diethyl 2-[(4-methylphenyl)methylene]malonate is used in various scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-[(4-methylphenyl)methylene]malonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Diethyl 2-[(4-methylphenyl)methylene]malonate can be compared with other similar compounds such as:

Diethyl malonate: A simpler ester used in various organic syntheses.

Diethyl 2-(4-methylbenzylidene)malonate: A closely related compound with similar structural features.

Propanedioic acid, 2-[(4-methylphenyl)methylene]-, 1,3-diethyl ester: Another similar ester with comparable properties.

These compounds share structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and properties.

Properties

IUPAC Name |

diethyl 2-[(4-methylphenyl)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKBMHTZKUMANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348885 | |

| Record name | Diethyl [(4-methylphenyl)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14111-33-2 | |

| Record name | Diethyl [(4-methylphenyl)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

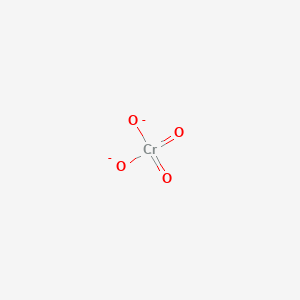

![5,5,9,9-Tetrabutyl-7-[(tributylstannyl)oxy]-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide](/img/structure/B82750.png)

![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)

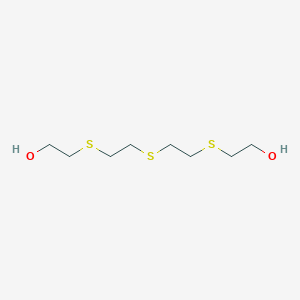

![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)

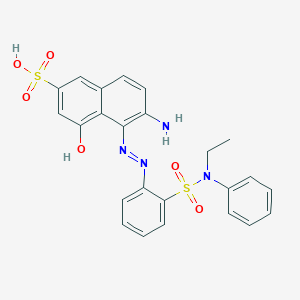

![trisodium;7-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B82766.png)

![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)